molecular formula C23H29FN2O2 B5689039 3-[1-(3-fluorobenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide

3-[1-(3-fluorobenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide

Cat. No. B5689039
M. Wt: 384.5 g/mol
InChI Key: SOVTUTUMPLSUON-UHFFFAOYSA-N
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Description

3-[1-(3-fluorobenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide, also known as FP-1, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. FP-1 belongs to the class of compounds known as piperidine amides and has been shown to have promising effects in various biological systems.

Mechanism of Action

The mechanism of action of 3-[1-(3-fluorobenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide involves the inhibition of specific enzymes and receptors in the biological system. 3-[1-(3-fluorobenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-[1-(3-fluorobenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. In addition, 3-[1-(3-fluorobenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide has been shown to modulate the activity of several receptors, including the dopamine D2 receptor and the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
3-[1-(3-fluorobenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide has been shown to have several biochemical and physiological effects in various biological systems. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 3-[1-(3-fluorobenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. In addition, 3-[1-(3-fluorobenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide has been shown to improve cognitive function and to reduce neuroinflammation in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

3-[1-(3-fluorobenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. 3-[1-(3-fluorobenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide has also been shown to have low toxicity and to be well-tolerated in animal studies. However, one limitation of 3-[1-(3-fluorobenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide is its poor solubility in water, which can make it challenging to administer in vivo.

Future Directions

For the study of 3-[1-(3-fluorobenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide include further investigation of its potential therapeutic applications, optimization of the synthesis method, and development of new formulations.

Synthesis Methods

The synthesis of 3-[1-(3-fluorobenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide involves several steps, including the reaction of 3-fluorobenzylamine with 4-methoxy-2-methylbenzoyl chloride to form an intermediate product. The intermediate is then reacted with piperidine in the presence of a base to give the final product, 3-[1-(3-fluorobenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide. The synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

3-[1-(3-fluorobenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide has been extensively studied for its potential therapeutic applications in various biological systems. It has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. 3-[1-(3-fluorobenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-[1-[(3-fluorophenyl)methyl]piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN2O2/c1-17-13-21(28-2)9-10-22(17)25-23(27)11-8-18-6-4-12-26(15-18)16-19-5-3-7-20(24)14-19/h3,5,7,9-10,13-14,18H,4,6,8,11-12,15-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVTUTUMPLSUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)CCC2CCCN(C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-[(3-fluorophenyl)methyl]piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide

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